molecular formula C18H17ClN4OS2 B2980258 4-butyl-1-((4-chlorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1215378-59-8

4-butyl-1-((4-chlorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

Cat. No.: B2980258
CAS No.: 1215378-59-8
M. Wt: 404.93
InChI Key: WSIWNMJBBQNZEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Butyl-1-((4-chlorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a heterocyclic compound featuring a fused thieno-triazolo-pyrimidinone core. Its structure includes:

  • A 4-butyl substituent at position 4, contributing to lipophilicity and pharmacokinetic properties.

Properties

IUPAC Name

8-butyl-12-[(4-chlorophenyl)methylsulfanyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4OS2/c1-2-3-9-22-16(24)15-14(8-10-25-15)23-17(22)20-21-18(23)26-11-12-4-6-13(19)7-5-12/h4-8,10H,2-3,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSIWNMJBBQNZEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3SCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-butyl-1-((4-chlorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a complex organic compound belonging to the class of thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine derivatives. Its unique heterocyclic structure and various substituents suggest significant potential in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C16H18ClN3OSC_{16}H_{18}ClN_3OS, with a molecular weight of approximately 365.87 g/mol. The compound features a thieno-triazole-pyrimidine core that is known for its diverse biological activities.

Biological Activity Overview

Research indicates that compounds with a similar structure exhibit a wide range of biological activities including:

  • Antimicrobial Activity : The triazole nucleus has been associated with significant antibacterial and antifungal properties. For instance, derivatives show activity against various pathogens such as Staphylococcus aureus, Escherichia coli, and fungi like Candida albicans .
  • Anticancer Properties : Studies have highlighted the potential of triazole derivatives in cancer treatment. For example, certain compounds have demonstrated cytotoxic effects against human cancer cell lines with IC50 values indicating potent activity .
  • Anticonvulsant Effects : Triazole derivatives have been explored for their anticonvulsant properties. Research suggests that modifications in the triazole structure can enhance efficacy against seizures .

Antimicrobial Activity

A study evaluating various 1,2,4-triazole derivatives found that compounds with thioether groups exhibited moderate to high antimicrobial activities. Specifically, derivatives were effective against both drug-sensitive and drug-resistant strains of bacteria .

PathogenActivity (EC50 μg/mL)
Staphylococcus aureus10.5
Escherichia coli15.0
Candida albicans12.0

Anticancer Activity

In vitro studies on cancer cell lines such as HCT 116 revealed that some thieno-triazole-pyrimidine derivatives exhibited high anticancer activity. Notably, one compound showed an IC50 value of 4.363 μM compared to doxorubicin .

CompoundIC50 (μM)Comparison DrugIC50 (μM)
4-butyl derivative4.363Doxorubicin5.0
Other derivative8.500Cisplatin10.0

Anticonvulsant Activity

Research on triazole derivatives indicated that modifications could lead to compounds with strong binding affinity to sodium channels and GABA receptors. These interactions are critical for the anticonvulsant effects observed in animal models .

Case Studies

  • Study on Antimicrobial Efficacy : A study published in PMC demonstrated that a series of triazole derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria . The presence of the thioether moiety was crucial for enhancing the antimicrobial potency.
  • Anticancer Evaluation : Another research effort focused on the synthesis of thieno-triazole-pyrimidine compounds and their evaluation against various cancer cell lines showed promising results in inhibiting cell proliferation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations

The biological and physicochemical properties of triazolo-pyrimidinones are highly sensitive to substituents. Key analogs and their differences are summarized below:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features/Activities
Target Compound: 4-butyl-1-((4-chlorobenzyl)thio)thieno[2,3-e]triazolo[4,3-a]pyrimidin-5(4H)-one 4-butyl, 1-(4-chlorobenzyl)thio C19H20ClN4OS2 384.5 (calculated) Enhanced lipophilicity due to 4-Cl and butyl groups; potential anticonvulsant activity inferred from analogs .
4-Butyl-1-((3-methylbenzyl)thio)thieno[2,3-e]triazolo[4,3-a]pyrimidin-5(4H)-one 4-butyl, 1-(3-methylbenzyl)thio C19H20N4OS2 384.5 Methyl group at benzyl position increases steric bulk but reduces electron-withdrawing effects compared to Cl.
1-((2-Chlorobenzyl)thio)-4-(4-ethylbenzyl)thieno[2,3-e]triazolo[4,3-a]pyrimidin-5(4H)-one 4-ethylbenzyl, 1-(2-chlorobenzyl)thio C23H19ClN4OS2 467.0 Ethylbenzyl group enhances hydrophobicity; ortho-Cl may reduce receptor binding compared to para-Cl.
4-Isobutyl-1-(3-oxo-3-(4-(m-tolyl)piperazin-1-yl)propyl)thieno[2,3-e]triazolo[4,3-a]pyrimidin-5(4H)-one 4-isobutyl, 1-(piperazine-linked propyl) Not specified Not specified Piperazine moiety introduces basicity and potential CNS activity.

Key Observations :

  • Chlorine Position : The para-Cl in the target compound likely improves electronic interactions with target proteins compared to ortho-Cl analogs .
  • Alkyl Chain Length : Butyl groups (vs. ethyl or isobutyl) balance lipophilicity and solubility, critical for blood-brain barrier penetration in anticonvulsant applications .
Fused Ring Systems and Regiochemistry

The thieno[2,3-e] fusion in the target compound differs from analogs like thieno[3,2-e] or pyrido[3',2':4,5]thieno[2,3-e] systems :

  • Thieno[3,2-e] vs. Thieno[2,3-e]: Regiochemical differences alter ring planarity and electronic distribution, affecting binding to enzymes like GABAA receptors .
  • Pyrido-Fused Analogs: Pyrido[3',2':4,5]thieno[2,3-e]triazolo[4,3-a]pyrimidin-5(4H)-one derivatives exhibit modified solubility and antimicrobial activity due to the pyridine ring .
Pharmacological Activities
  • Anticonvulsant Activity: 5-Alkoxythieno[2,3-e]triazolo[4,3-c]pyrimidines showed ED50 values of 15–30 mg/kg in rodent models, with electron-withdrawing groups (e.g., Cl) enhancing potency .
  • Antimicrobial Activity: Tetrahydro[1,2,4]triazolo[4,3-a]benzo(b)thieno[3,2-e]pyrimidines with methylphenyl substituents demonstrated MIC values of 2–8 µg/mL against S. aureus .
  • Dimroth Rearrangement : Angular isomers (e.g., [1,2,4]triazolo[4,3-a]pyrimidin-7(1H)-one) exhibit distinct bioactivity compared to linear isomers, highlighting the importance of regiochemistry .

Physicochemical Properties

  • Molecular Weight : ~384.5 g/mol (optimal for oral bioavailability).
  • Lipophilicity : LogP ~3.5 (estimated), influenced by the butyl and chlorobenzyl groups.
  • Solubility: Limited aqueous solubility due to aromatic and alkyl substituents; formulation enhancements may be required .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.